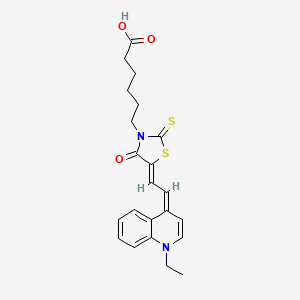
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a quinoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . The thioxothiazolidine ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the quinoline and thioxothiazolidine intermediates with hexanoic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thioxothiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioxothiazolidine ring may interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as pioglitazone, used in the treatment of diabetes.
Uniqueness
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to the combination of the quinoline and thioxothiazolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
特性
CAS番号 |
89695-36-3 |
|---|---|
分子式 |
C22H24N2O3S2 |
分子量 |
428.6 g/mol |
IUPAC名 |
6-[(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H24N2O3S2/c1-2-23-15-13-16(17-8-5-6-9-18(17)23)11-12-19-21(27)24(22(28)29-19)14-7-3-4-10-20(25)26/h5-6,8-9,11-13,15H,2-4,7,10,14H2,1H3,(H,25,26)/b16-11-,19-12- |
InChIキー |
VIDWBZVRYBTTPU-YETRDSHKSA-N |
異性体SMILES |
CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)/C3=CC=CC=C31 |
正規SMILES |
CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
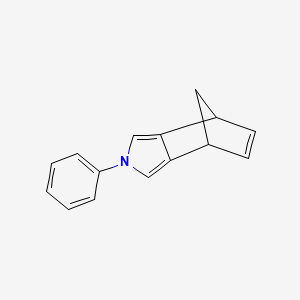
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
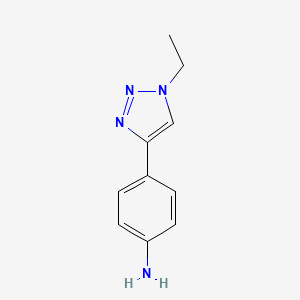

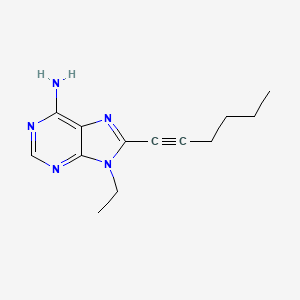
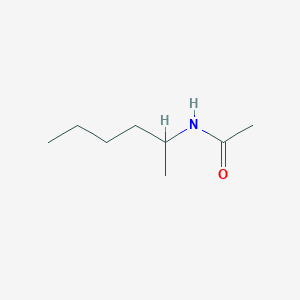


![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
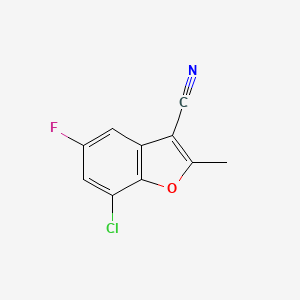
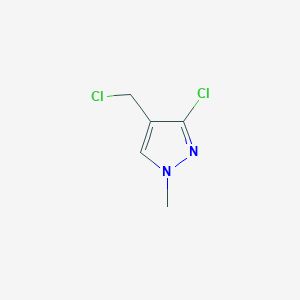
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
